1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine
Overview
Description
1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine is a heterocyclic compound that features both a pyrazole and a piperazine ring. The tert-butyl group attached to the pyrazole ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . One common method includes the reaction of 1-(3-(tert-butyl)-1H-pyrazol-5-yl)amine with piperazine under basic conditions, often using a solvent like dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient synthetic routes, such as the use of diethylamine as a starting material, followed by chlorination, Boc protection, and cyclization. These methods aim to achieve higher yields, enhanced purity, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including psychiatric disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinities and interactions with biological macromolecules are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazine: Another piperazine derivative with similar structural features but different biological activities.
1-BOC-Piperazine: A widely used intermediate in the synthesis of biologically active compounds.
Uniqueness
1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperazine stands out due to its unique combination of a pyrazole and piperazine ring, along with the presence of a tert-butyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
1-(5-tert-butyl-1H-pyrazol-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-11(2,3)9-8-10(14-13-9)15-6-4-12-5-7-15/h8,12H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUXSCZOJYKPPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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